

# Bidisomide: A Technical Guide to its Development and History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                   |
|----------------|-------------------|
| Compound Name: | <i>Bidisomide</i> |
| Cat. No.:      | B1666985          |

[Get Quote](#)

An In-depth Analysis for Researchers and Drug Development Professionals

## Introduction

**Bidisomide** is a potent synthetic corticosteroid belonging to the glucocorticoid class of drugs. It is characterized by its high topical anti-inflammatory activity and low systemic bioavailability, a combination that makes it a cornerstone in the management of various inflammatory conditions, particularly those affecting the respiratory and gastrointestinal tracts. This technical guide provides a comprehensive overview of the development, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile of **bidisomide**, tailored for researchers, scientists, and drug development professionals.

## Historical Development

The development of **bidisomide** was driven by the need for a potent anti-inflammatory agent with a favorable safety profile, minimizing the systemic side effects often associated with conventional corticosteroids. The therapeutic index of glucocorticoids was improved through chemical modifications of the steroid nucleus and the development of novel drug delivery systems designed to target the specific site of inflammation<sup>[1]</sup>. **Bidisomide** emerged from this research as a non-halogenated corticosteroid designed for high topical efficacy and extensive first-pass metabolism, thereby reducing systemic exposure<sup>[2]</sup>.

Initially patented in 1973, its first commercial use as an asthma medication began in 1981<sup>[3]</sup>. Over the years, its therapeutic applications have expanded significantly. It is now widely used

for the long-term management of asthma and chronic obstructive pulmonary disease (COPD), as well as for treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis[3] [4].

## Mechanism of Action

**Bidisomide** exerts its potent anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GRs). The mechanism can be detailed as follows:

- Receptor Binding: Being lipophilic, **bidisomide** passively diffuses across the cell membrane and binds with high affinity to the glucocorticoid receptor in the cytoplasm of target cells.
- Nuclear Translocation: This binding induces a conformational change in the GR, leading to the dissociation of chaperone proteins and allowing the **bidisomide**-GR complex to translocate into the nucleus.
- Gene Expression Modulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of various genes involved in the inflammatory cascade.
  - Transactivation: The complex upregulates the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
  - Transrepression: The complex suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines (e.g., IL-1 $\beta$ , IL-6, TNF- $\alpha$ ), chemokines, and adhesion molecules.
- Cellular Effects: By modulating gene expression, **bidisomide** inhibits the recruitment and activation of inflammatory cells, including T-lymphocytes, eosinophils, mast cells, and macrophages, at the site of inflammation.



[Click to download full resolution via product page](#)

Figure 1: **Bidisomide**'s intracellular signaling pathway.

## Pharmacokinetics

The pharmacokinetic profile of **bidisomide** is central to its therapeutic efficacy and safety. Key parameters vary depending on the formulation and route of administration.

| Parameter                   | Oral Capsule                                       | Inhalation (MDI) | Inhalation (Nebulizer) | Rectal Foam      | Intravenous      |
|-----------------------------|----------------------------------------------------|------------------|------------------------|------------------|------------------|
| Bioavailability             | 9-21%                                              | 39%              | 6%                     | 3-27%            | 100%             |
| Time to Peak                |                                                    |                  |                        |                  |                  |
| Plasma Concentration (Cmax) | 2-8 hours                                          | 10 minutes       | 1-3 hours              | ~1.5 hours       | N/A              |
| Plasma Protein Binding      |                                                    |                  |                        |                  |                  |
| Volume of Distribution      | 85-90%                                             | 85-90%           | 85-90%                 | 85-90%           | 85-90%           |
| Metabolism                  |                                                    |                  |                        |                  |                  |
| Elimination Half-Life       | 2.2-3.9 L/kg                                       | N/A              | N/A                    | N/A              | 301.3 ± 41.7 L   |
| Excretion                   | Extensive first-pass hepatic metabolism via CYP3A4 | Hepatic (CYP3A4) | Hepatic (CYP3A4)       | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
| Excretion                   |                                                    |                  |                        |                  |                  |
| Metabolism                  | Primarily urine and feces as metabolites           | Urine and feces  | Urine and feces        | Urine and feces  | Urine and feces  |

Metabolism: **Bidisomide** undergoes extensive and rapid first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. It is converted into two major metabolites, 16 $\alpha$ -hydroxyprednisolone and 6 $\beta$ -hydroxybudesonide, which have negligible glucocorticoid activity (less than 1%). This extensive hepatic inactivation is a key factor in its low systemic bioavailability and favorable side-effect profile.

Drug Interactions: Co-administration of **bidisomide** with potent inhibitors of CYP3A4, such as ketoconazole, ritonavir, and grapefruit juice, can significantly increase its systemic exposure

and the risk of systemic corticosteroid side effects.

## Experimental Protocols

### In Vitro Biotransformation Studies

- Objective: To compare the in vitro degradation rate of <sup>3</sup>H-**bidisomide** with other corticosteroids in human and rat liver preparations.
- Methodology:
  - Liver tissue from humans and rats is homogenized.
  - <sup>3</sup>H-labeled **bidisomide**, triamcinolone acetonide, and beclomethasone dipropionate are incubated with the liver homogenates.
  - Samples are taken at various time points and the degradation of each compound is measured by quantifying the remaining parent drug and its metabolites using techniques like high-performance liquid chromatography (HPLC) coupled with radiometric detection.
- Findings: **Bidisomide** was found to be degraded 3-6 times more rapidly than triamcinolone acetonide in human and rat liver, respectively.

### Clinical Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic parameters of **bidisomide** following different routes of administration in healthy volunteers.
- Methodology:
  - Healthy male volunteers are administered a single dose of <sup>3</sup>H-**bidisomide** via inhalation, oral, and intravenous routes.
  - Blood samples are collected at predetermined time intervals.
  - Plasma concentrations of **bidisomide** are determined using a validated analytical method (e.g., LC-MS/MS).

- Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), half-life, and clearance are calculated using non-compartmental analysis.
- Findings: The plasma half-life was determined to be approximately 2.8 hours, with a plasma clearance of 83.7 L/h. Systemic availability was significantly higher after inhalation compared to oral administration.



[Click to download full resolution via product page](#)

Figure 2: Workflow for a typical clinical pharmacokinetic study.

## Clinical Efficacy and Trials

**Bidisomide** has demonstrated efficacy in a wide range of inflammatory conditions.

Asthma:

- Numerous clinical trials have established the efficacy of inhaled **bidisomide** in improving lung function and reducing symptoms in patients with asthma.
- A randomized, double-blind, placebo-controlled trial in adults with mild-to-moderate asthma showed that **bidisomide** (400 µg twice daily) significantly improved morning peak expiratory flow and FEV1 over an 8-week period.
- In preschool children with frequent asthma, **bidisomide** administered via a Nebuhaler was shown to be an effective prophylactic treatment, significantly increasing peak flow and reducing the need for supplementary bronchodilators.

#### Crohn's Disease:

- Oral formulations of **bidisomide** are effective in inducing remission in patients with mild to moderate active Crohn's disease. The recommended dosage for inducing remission in adults is 9 mg once daily for up to eight weeks.

#### Ulcerative Colitis:

- **Bidisomide** has shown efficacy in inducing remission in patients with mild to moderate active ulcerative colitis. However, studies comparing it to mesalazine have shown mixed results regarding superior efficacy.
- Budesonide foam has a favorable safety profile for inducing remission in mild-to-moderate ulcerative proctitis or proctosigmoiditis.

#### COVID-19:

- During the COVID-19 pandemic, inhaled **bidisomide** was investigated as a potential early treatment. A phase 2 trial found that early administration of inhaled **bidisomide** to adults with mild COVID-19 symptoms reduced the likelihood of needing urgent medical care and accelerated clinical recovery.

## Safety and Tolerability

**Bidisomide** is generally well-tolerated, largely due to its low systemic bioavailability.

#### Common Side Effects:

- Inhaled: Respiratory infections, cough, headache, and oropharyngeal candidiasis.
- Oral: Feeling tired, vomiting, and joint pains.

#### Serious Side Effects:

- Long-term use, particularly at high doses, can lead to systemic corticosteroid effects, including an increased risk of infection, loss of bone strength (osteoporosis), cataracts, and adrenal suppression.
- In pediatric patients, a dose-dependent reduction in linear growth velocity has been observed, averaging about 1 cm per year.

#### Safety in Specific Populations:

- Pregnancy: The inhaled form is generally considered safe in pregnancy (Pregnancy Category B). The extended-release oral formulation is rated as Pregnancy Category C, and should only be used if the potential benefits outweigh the risks.
- Pediatrics: Short- and long-term treatment with **bidisomide** inhalation suspension is considered safe and well-tolerated in children with asthma. However, growth velocity should be monitored.
- Hepatic Impairment: Patients with moderate to severe liver disease may have increased systemic exposure to **bidisomide** and should be monitored for signs of hypercorticism.

## Conclusion

**Bidisomide** represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique pharmacokinetic profile, characterized by high topical potency and extensive first-pass metabolism, allows for effective local control of inflammation with minimal systemic side effects. Decades of clinical research have established its efficacy and safety in a variety of inflammatory conditions, making it an invaluable tool in the therapeutic arsenal. Future research may continue to explore new formulations and applications for this versatile corticosteroid.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Review article: Drug development in inflammatory bowel disease: budesonide--a model of targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. Budesonide - Wikipedia [en.wikipedia.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Bidisomide: A Technical Guide to its Development and History]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666985#bidisomide-drug-development-and-history\]](https://www.benchchem.com/product/b1666985#bidisomide-drug-development-and-history)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)